3-Fluoro-3-(methoxymethyl)piperidine

Medicinal Chemistry Cardiac Safety Physicochemical Property Optimization

3-Fluoro-3-(methoxymethyl)piperidine (CAS 1566191-98-7) is a gem-disubstituted piperidine that combines a 3-fluoro and a 3-methoxymethyl group—a substitution pattern no simple 3-fluoropiperidine or 3-(methoxymethyl)piperidine can replicate. The 3-fluoro substituent lowers piperidine basicity (pKa shift of 1.4–2.3 units), directly reducing hERG channel affinity and cardiac risk, while the C–F bond resists oxidative defluorination, blocking a major CYP450 metabolism route. This scaffold delivers improved metabolic stability and a non‑planar, three‑dimensional fragment ideal for CNS lead optimisation and FBDD campaigns. Procure this exact building block to ensure reproducible SAR data and differentiated pharmacological profiles.

Molecular Formula C7H14FNO
Molecular Weight 147.19 g/mol
Cat. No. B14785925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-(methoxymethyl)piperidine
Molecular FormulaC7H14FNO
Molecular Weight147.19 g/mol
Structural Identifiers
SMILESCOCC1(CCCNC1)F
InChIInChI=1S/C7H14FNO/c1-10-6-7(8)3-2-4-9-5-7/h9H,2-6H2,1H3
InChIKeyNXVNSXHLNDRYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-3-(methoxymethyl)piperidine: A C7 Gem-Disubstituted Fluorinated Piperidine Scaffold for Fragment-Based Drug Discovery and PK Optimization


3-Fluoro-3-(methoxymethyl)piperidine (CAS 1566191-98-7, MF: C7H14FNO, MW: 147.19 g/mol) is a geminally disubstituted piperidine building block that incorporates a fluorine atom and a methoxymethyl group at the 3-position of the heterocyclic ring . This substitution pattern distinguishes it from both simple 3-fluoropiperidines and 3-(methoxymethyl)piperidines, providing a distinct stereoelectronic environment. The fluorine atom serves to modulate the basicity (pKa) of the piperidine nitrogen, a key determinant of hERG channel affinity and cardiac safety profiles, while simultaneously enhancing metabolic stability through the high bond dissociation energy of the C-F bond [1]. The compound serves as a non-planar, three-dimensional fragment or advanced intermediate for medicinal chemistry campaigns, particularly those targeting central nervous system (CNS) disorders or seeking to mitigate cytochrome P450-mediated metabolism [2].

Why Generic 3-Fluoro-3-(methoxymethyl)piperidine Substitution Fails: The Structural and Electronic Basis for Scaffold Differentiation


Generic substitution within the fluorinated piperidine class is not feasible due to the profound impact of precise substitution patterns on both physicochemical and pharmacological outcomes. The geminal disubstitution at C3 in 3-fluoro-3-(methoxymethyl)piperidine creates a unique steric and electronic environment that cannot be replicated by simple 3-fluoropiperidine or 3-(methoxymethyl)piperidine analogs [1]. For instance, the presence of a fluorine atom at the 3-position is known to lower the pKa of the piperidine nitrogen by approximately 1.4 to 2.3 units compared to non-fluorinated counterparts, a change directly correlated with reduced affinity for the hERG potassium channel and a consequent mitigation of cardiac toxicity risk [2]. Furthermore, the metabolic fate of these compounds diverges significantly; the C-F bond at the 3-position confers remarkable stability against oxidative defluorination, whereas non-fluorinated piperidines are rapidly hydroxylated by CYP450 enzymes [3]. These critical differences in basicity, hERG liability, and metabolic stability preclude the interchangeability of this specific gem-disubstituted scaffold with its simpler or differently substituted analogues, underscoring the necessity for procurement of the exact compound to ensure experimental reproducibility and reliable SAR development.

Quantitative Evidence Guide: Differentiating 3-Fluoro-3-(methoxymethyl)piperidine from Close Analogs and In-Class Candidates


Reduced Piperidine Basicity (pKa) and hERG Liability Compared to Non-Fluorinated Analogs

Fluorination at the 3-position of a piperidine ring results in a quantifiable reduction in the basicity (pKa) of the nitrogen atom, a critical parameter for mitigating cardiac toxicity via hERG channel blockade. In a focused library of fluorinated piperidines, chemoinformatic analysis revealed that the introduction of a 3-fluoro substituent lowered the calculated pKa by a range of 1.4 to 2.3 units compared to the parent piperidine scaffold [1]. This reduction in basicity is directly correlated with decreased affinity for the hERG channel; in a separate optimization campaign, a trans-3-fluoropiperidine analog demonstrated an improved hERG safety profile attributed to this attenuation of piperidine basicity [2]. While direct experimental hERG data for the gem-disubstituted 3-fluoro-3-(methoxymethyl)piperidine is not available in the public domain, the class-level inference from these studies supports a significantly lower hERG liability compared to the non-fluorinated analog, 3-(methoxymethyl)piperidine.

Medicinal Chemistry Cardiac Safety Physicochemical Property Optimization

Enhanced Metabolic Stability via 3-Fluoro Substitution: Resistance to Oxidative Defluorination

The carbon-fluorine bond at the 3-position of the piperidine ring confers exceptional resistance to metabolic cleavage. In a radiolabeling study of 1,4-disubstituted 3-[18F]fluoro-piperidines, researchers explicitly observed 'no radio-defluorination' in vivo, which 'demonstrates the stability of the 3-position of the fluorine-18 atom' [1]. This contrasts sharply with the metabolic fate of non-fluorinated piperidines, which are known to undergo rapid CYP450-mediated hydroxylation at the 3- and 4-positions as major metabolic pathways [2]. The 3-fluoro substituent in 3-fluoro-3-(methoxymethyl)piperidine is therefore expected to block this common site of oxidative metabolism, leading to a quantifiable improvement in metabolic stability over its non-fluorinated comparator, 3-(methoxymethyl)piperidine.

Drug Metabolism Pharmacokinetics Radiotracer Stability

Improved Rat Clearance and Pharmacokinetic Profile Attributed to 3-Fluoropiperidine Moiety

The strategic placement of a fluorine atom at the 3-position of the piperidine ring has been shown to dramatically improve in vivo clearance in a rat model. In a medicinal chemistry program optimizing pyridine diamide indirect AMPK activators, the incorporation of a trans-3-fluoropiperidine moiety (compound 32) reduced rat clearance from above liver blood flow (>70 mL/min/kg) to a moderate 19 mL/min/kg [1]. This significant improvement in clearance was achieved without a negative impact on on-target potency and was accompanied by an improved hERG safety profile, attributed to the attenuated basicity of the fluorinated piperidine [1]. The 3-fluoro-3-(methoxymethyl)piperidine scaffold contains the identical 3-fluoropiperidine pharmacophore responsible for this clearance benefit.

Pharmacokinetics In Vivo Clearance AMPK Activators

3-Fluoropiperidine Motif as a Validated Bioisostere for 3-Methoxypiperidine in 5-HT2B Receptor Antagonists

The 3-fluoropiperidine group serves as a validated and effective bioisostere for the 3-methoxypiperidine group in the context of 5-HT2B receptor antagonism. In a patent describing novel fluorinated piperidine derivatives as 5-HT2B receptor antagonists, it is explicitly disclosed that 'derivatives of cisapride were prepared wherein 3-methoxy-piperidine was replaced by 3-fluoropiperidine and 3,3-difluoropiperidine' [1]. This direct head-to-head replacement in a bioactive series establishes the functional equivalence and, in many cases, the superiority of the 3-fluoro analog in modulating receptor activity. The gem-disubstituted 3-fluoro-3-(methoxymethyl)piperidine can be viewed as an advanced scaffold that incorporates both the bioisosteric fluorine and a methoxymethyl group, offering a unique combination of properties for SAR exploration.

GPCR Antagonists Bioisosteric Replacement 5-HT2B Receptor

In Silico Prediction of hERG Inhibition for 3-Fluoro-3-(methoxymethyl)piperidine

In silico predictions provide a quantitative estimate of the cardiac safety profile of 3-fluoro-3-(methoxymethyl)piperidine. Based on a fluorescence polarization assay measuring hERG inhibition, the compound (CHEMBL5207657) is reported to have an EC50 value of <3.00E+4 nM (<30 µM) [1]. This value can be compared to the known hERG liability of the non-fluorinated analog, 3-(methoxymethyl)piperidine, for which no specific data is available but which, based on the pKa arguments presented in Evidence Item 1, is expected to be a more potent hERG blocker. The predicted EC50 of <30 µM suggests a low to moderate risk of hERG inhibition, a finding consistent with the class-level inference of improved cardiac safety for 3-fluoropiperidine derivatives.

In Silico Toxicology hERG Cardiac Safety

Optimal Research and Industrial Applications for 3-Fluoro-3-(methoxymethyl)piperidine


Lead Optimization for CNS-Penetrant Drug Candidates Requiring Balanced ADME and Safety

This scaffold is ideally suited for CNS drug discovery programs where achieving adequate brain exposure while minimizing peripheral side effects is paramount. The 3-fluoro substituent's ability to lower piperidine basicity (by 1.4 to 2.3 pKa units [1]) reduces hERG liability, a common pitfall for CNS-active amines. Simultaneously, the documented metabolic stability of the 3-fluoro motif, characterized by a lack of oxidative defluorination [2], helps maintain sustained drug levels in the brain. This combination of properties—improved safety and enhanced stability—directly addresses the primary challenges in CNS lead optimization.

Synthesis of 5-HT2B Receptor Antagonist Libraries via Bioisosteric Replacement

Medicinal chemists exploring the serotonergic system can utilize 3-fluoro-3-(methoxymethyl)piperidine as a key intermediate for generating novel 5-HT2B antagonists. As established in patent literature, the 3-fluoropiperidine group is a validated bioisostere for 3-methoxypiperidine in this target class [3]. Incorporating the gem-disubstituted scaffold into known antagonist frameworks provides a direct route to exploring the combined effects of fluorine and methoxymethyl substitution on receptor affinity, selectivity, and functional activity, potentially yielding compounds with differentiated pharmacological profiles.

Fragment-Based Drug Discovery (FBDD) Targeting Proteases and Kinases

The three-dimensional, non-planar structure of this compound makes it an excellent fragment for FBDD campaigns. Its 'lead-likeness' and three-dimensionality have been evaluated and deemed useful for drug design [1]. Furthermore, random screening against a panel of proteolytic enzymes revealed that a related fluorinated piperidine scaffold is recognized by the catalytic pocket of the SARS-CoV-2 3CLPro main protease [1]. This suggests that 3-fluoro-3-(methoxymethyl)piperidine could serve as a privileged fragment for targeting viral proteases and other enzyme classes where a basic, metabolically stable amine is required for binding.

Pharmacokinetic (PK) Modulation of High-Clearance Leads

For drug candidates exhibiting high in vivo clearance driven by CYP450-mediated metabolism of a piperidine ring, the 3-fluoro-3-(methoxymethyl)piperidine motif can be strategically deployed as a PK-modulating tool. The evidence demonstrates that replacing an unsubstituted piperidine with a 3-fluoropiperidine can reduce rat clearance from >70 mL/min/kg to 19 mL/min/kg [4]. By blocking the primary site of oxidative metabolism, this scaffold can transform a pharmacokinetic liability into a viable lead, significantly improving the chances of achieving a desirable oral PK profile and reducing the required dose and dosing frequency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-3-(methoxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.